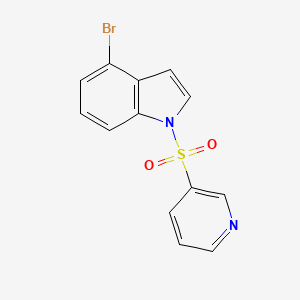![molecular formula C14H15ClO3S B1510417 Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate CAS No. 1056047-21-2](/img/structure/B1510417.png)
Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate
Vue d'ensemble
Description
Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate is a complex organic compound belonging to the class of benzo[b]thiophenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. One common approach is the cyclization of appropriate precursors, such as 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carbonyl chloride, followed by esterification with isopropyl alcohol under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the benzo[b]thiophene ring can yield a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Applications De Recherche Scientifique
Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used in biological studies to investigate cellular processes and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparaison Avec Des Composés Similaires
Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include:
3-Chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carbonyl chloride
Isopropyl benzo[b]thiophene-2-carboxylate derivatives
Other substituted benzo[b]thiophenes
These compounds share the benzo[b]thiophene core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
propan-2-yl 3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3S/c1-7(2)18-14(16)13-12(15)9-6-10(17-4)8(3)5-11(9)19-13/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBAHHHUSZKQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=C(S2)C(=O)OC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741044 | |
| Record name | Propan-2-yl 3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056047-21-2 | |
| Record name | Propan-2-yl 3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1510336.png)

![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1510340.png)

![4-bromo-5-chloro-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1510343.png)






![4-bromo-2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1510376.png)


